molecular formula C16H16BrN3OS B2622009 N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide CAS No. 403830-56-8

N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide

Cat. No.: B2622009
CAS No.: 403830-56-8
M. Wt: 378.29
InChI Key: NNVMYUALYWKKDN-UHFFFAOYSA-N
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Description

N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide is a synthetic organic compound with the molecular formula C16H16BrN3OS. This compound is characterized by the presence of a bromophenyl group, a thioureido group, and an acetamide group, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide typically involves the reaction of 4-bromophenyl isothiocyanate with 4-aminomethylphenyl acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the temperature maintained between 0°C and 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and high purity of the final product. Quality control measures such as NMR, HPLC, and GC are employed to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thioureas or acetamides.

Scientific Research Applications

N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting cancer cells.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: Investigated for its neurotoxic potentials and biological activities.

Uniqueness

N-(4-((3-(4-bromophenyl)thioureido)methyl)phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its thioureido group, in particular, provides a versatile site for further chemical modifications and interactions with biological targets .

Properties

IUPAC Name

N-[4-[[(4-bromophenyl)carbamothioylamino]methyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3OS/c1-11(21)19-14-6-2-12(3-7-14)10-18-16(22)20-15-8-4-13(17)5-9-15/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNVMYUALYWKKDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)CNC(=S)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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